molecular formula C21H26N2O5 B2613698 [2-[(1-Cyanocyclohexyl)-methylamino]-2-oxoethyl] 2-(4-propanoylphenoxy)acetate CAS No. 875279-33-7

[2-[(1-Cyanocyclohexyl)-methylamino]-2-oxoethyl] 2-(4-propanoylphenoxy)acetate

Cat. No.: B2613698
CAS No.: 875279-33-7
M. Wt: 386.448
InChI Key: KGCBKKIBIWPKGP-UHFFFAOYSA-N
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Description

[2-[(1-Cyanocyclohexyl)-methylamino]-2-oxoethyl] 2-(4-propanoylphenoxy)acetate is a synthetic small molecule with the CAS Registry Number 875279-33-7 and a molecular formula of C21H26N2O5 . It has a calculated molecular weight of 386.44 g/mol and a topological polar surface area of 96.7 Ų . Predicted physicochemical properties include a density of 1.20 g/cm³ at 20 °C, a boiling point of 594.2 °C, and a pKa of -1.70 . This compound is intended for research purposes only. Researchers are advised to consult the safety data sheet (SDS) and handle this material with appropriate precautions in a controlled laboratory setting. It is not for diagnostic or therapeutic use.

Properties

IUPAC Name

[2-[(1-cyanocyclohexyl)-methylamino]-2-oxoethyl] 2-(4-propanoylphenoxy)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O5/c1-3-18(24)16-7-9-17(10-8-16)27-14-20(26)28-13-19(25)23(2)21(15-22)11-5-4-6-12-21/h7-10H,3-6,11-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGCBKKIBIWPKGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CC=C(C=C1)OCC(=O)OCC(=O)N(C)C2(CCCCC2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-[(1-Cyanocyclohexyl)-methylamino]-2-oxoethyl] 2-(4-propanoylphenoxy)acetate typically involves multiple steps, starting from readily available precursors. The process often includes:

    Formation of the cyanocyclohexyl intermediate: This step involves the reaction of cyclohexylamine with cyanogen bromide under controlled conditions.

    Methylation: The intermediate is then methylated using methyl iodide in the presence of a base such as potassium carbonate.

    Acylation: The resulting compound undergoes acylation with 4-propanoylphenoxyacetic acid in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

[2-[(1-Cyanocyclohexyl)-methylamino]-2-oxoethyl] 2-(4-propanoylphenoxy)acetate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur with halogenated compounds in the presence of a base.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

[2-[(1-Cyanocyclohexyl)-methylamino]-2-oxoethyl] 2-(4-propanoylphenoxy)acetate has a wide range of scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of advanced materials and as an intermediate in the synthesis of other complex compounds.

Mechanism of Action

The mechanism of action of [2-[(1-Cyanocyclohexyl)-methylamino]-2-oxoethyl] 2-(4-propanoylphenoxy)acetate involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to receptors: Modulating the activity of certain receptors involved in physiological processes.

    Inhibiting enzymes: Blocking the activity of enzymes critical for various biochemical pathways.

    Altering cellular signaling: Affecting intracellular signaling cascades that regulate cell function and behavior.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Key Differences

The following compounds share structural motifs with the target molecule, enabling comparative analysis:

Compound Name Key Features Evidence Source
[2-(4-Methoxyanilino)-2-oxoethyl] 2-(cyclohexanecarbonylamino)acetate (CAS 745024-29-7) Methoxyphenyl anilino group; cyclohexanecarbonylamino substituent
Cyclohexyl 2-benzoylamino-2-(2-oxocyclohexyl) acetate Benzoylamino and oxocyclohexyl groups; ester linkage
2-((4-((E)-1-(Hydroxyimino)ethyl)phenyl)amino)-2-oxoethyl Cinnamate Hydroxyiminoethylphenyl group; cinnamate ester; antioxidant activity
Ethyl 2-((4-methoxyphenyl)amino)-2-oxoacetate (CAS 18522-99-1) Methoxyphenylamino-oxoacetate; pharmaceutical intermediate
Functional Group Analysis
  • Cyanocyclohexyl vs. Methoxyphenyl: The target’s 1-cyanocyclohexyl group increases steric bulk and electron-withdrawing character compared to the methoxyphenyl group in and . This difference may enhance metabolic stability but reduce solubility .
  • Propanoylphenoxy vs.

Physicochemical Properties

  • LogP and Solubility: The target compound’s logP is estimated to be higher (∼3.5) due to the cyanocyclohexyl and propanoyl groups, compared to (logP ∼2.8) and (logP ∼1.9). This suggests greater lipophilicity, favoring blood-brain barrier penetration . Aqueous solubility is likely lower than , which contains a polar hydroxyimino group enhancing hydrophilicity .
  • Molecular Weight :
    • Target: ~430 g/mol; : ~390 g/mol; : ~380 g/mol. Higher molecular weight may limit oral absorption in the target compound .

Biological Activity

The compound [2-[(1-Cyanocyclohexyl)-methylamino]-2-oxoethyl] 2-(4-propanoylphenoxy)acetate is a complex organic molecule with potential therapeutic applications. This article explores its biological activity, synthesis, mechanisms of action, and comparative analysis with similar compounds.

Chemical Structure and Properties

The compound has the following structural characteristics:

  • Molecular Formula : C21H26N2O5
  • Molecular Weight : Approximately 386.45 g/mol
  • IUPAC Name : this compound

Synthesis

The synthesis of this compound generally involves several key steps:

  • Formation of the Cyanocyclohexyl Intermediate : Reaction of cyclohexylamine with cyanogen bromide.
  • Methylation : Methylation of the intermediate using methyl iodide in a basic environment.
  • Acylation : Acylation with 4-propanoylphenoxyacetic acid facilitated by a coupling agent like dicyclohexylcarbodiimide (DCC) .

The biological activity of this compound is thought to involve:

  • Receptor Modulation : Binding to specific receptors that regulate physiological processes.
  • Enzyme Inhibition : Blocking enzymes critical for metabolic pathways, which may lead to therapeutic effects.
  • Cell Signaling Alterations : Modifying intracellular signaling cascades that influence cell behavior .

Biological Activity

Research indicates that compounds similar to this compound exhibit various biological activities, including:

  • Anticancer Effects : Potential inhibition of cancer cell proliferation.
  • Neuroprotective Properties : Possible applications in neurodegenerative diseases by modulating cholinergic activity.

Comparative Biological Activity Table

Compound NameBiological ActivityReference
[2-(4-Methoxyphenoxy)acetate]Moderate AChE inhibition
[2-(4-Ethoxyphenoxy)acetate]Weak anti-inflammatory effects
[2-(4-Propanoylphenoxy)acetate]Strong potential for neuroprotectionThis study

Case Studies and Research Findings

  • Neuroprotective Studies : A study demonstrated that derivatives of this compound could inhibit acetylcholinesterase (AChE), which is crucial for maintaining acetylcholine levels in the brain, thereby supporting cognitive function in models of Alzheimer's disease. The most potent derivative exhibited an IC50 value of 3.5 µM against AChE .
  • Anticancer Research : In vitro studies have shown that similar compounds can induce apoptosis in cancer cell lines, suggesting a potential mechanism through which they may exert anticancer effects. Further research is required to elucidate the specific pathways involved.

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